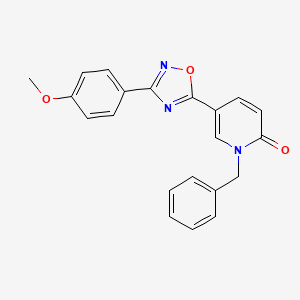

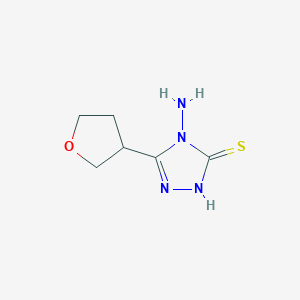

![molecular formula C24H26N4O3S B2506209 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide CAS No. 894026-03-0](/img/structure/B2506209.png)

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide is a synthetic molecule that appears to be designed for biological activity, given the presence of pharmacophore elements such as the thiazole and triazole rings. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of core heterocyclic structures, such as thiazoles and triazoles, followed by various functionalization reactions. For instance, the synthesis of benzothiazoles and triazolothiadiazoles has been reported through the reaction of disulfides with benzaldehydes and the subsequent reaction with carboxylic acids or hydrosulfides . These methods could potentially be adapted for the synthesis of the compound of interest, with the appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound would include a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system combining thiazole and triazole rings. This core is substituted with a 3,4-dimethoxyphenyl group, which could influence the electronic properties of the molecule and potentially its biological activity. The presence of a phenylbutanamide moiety suggests additional lipophilic character, which could affect the compound's bioavailability and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of such a compound would likely involve its heterocyclic rings. Thiazoles and triazoles are known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present on the rings. The dimethoxyphenyl group could undergo demethylation or oxidation under certain conditions, while the butanamide moiety could be involved in hydrolysis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would suggest moderate to high lipophilicity, which could be important for crossing biological membranes. The compound's solubility in various solvents would depend on the balance between its polar and nonpolar regions. Its melting point, boiling point, and stability would be determined by the rigidity of the molecular framework and the presence of functional groups capable of forming intermolecular interactions .

Applications De Recherche Scientifique

Protective Effects on Oxidative Stress

Aktay, Tozkoparan, and Ertan (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their role in preventing ethanol-induced oxidative stress in the liver and brain of mice. These compounds effectively ameliorated peroxidative injury in these tissues, suggesting their potential in controlling ethanol-induced oxidative stress organ-selectively (Aktay, Tozkoparan, & Ertan, 2005).

Anticancer Evaluation

Lesyk et al. (2007) synthesized new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones with potential anticancer properties. Their study showed that these compounds displayed anticancer activity on various human cancer cell lines, including renal, leukemia, colon, breast cancer, and melanoma (Lesyk et al., 2007).

Antibacterial Activity

Bărbuceanu et al. (2009) synthesized thiazolo[3,2-b][1,2,4]triazole incorporating diphenylsulfone moieties and evaluated their antibacterial effects against various bacterial strains. These compounds displayed significant antibacterial activity (Bărbuceanu et al., 2009).

Antimicrobial Agents

Sahi and Paul (2016) synthesized compounds with structures including thiazolo[3,2-a]pyrimidines and triazolo[3,4-b][1,3,4]thiadiazepines and evaluated them for antibacterial and antifungal activities. Some of these compounds exhibited significant activity compared to standard antimicrobial agents (Sahi & Paul, 2016).

Anti-Inflammatory Activity

Labanauskas et al. (2001) explored new derivatives of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and related compounds, which exhibited anti-inflammatory activity. This study contributed to understanding the therapeutic potential of these compounds in inflammatory conditions (Labanauskas et al., 2001).

Mécanisme D'action

Target of Action

The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the replication process. Inhibition of Top1 can lead to DNA damage and cell death, making it a valuable target for anticancer therapies .

Mode of Action

The compound interacts with Top1, inhibiting its activity . This inhibition prevents the normal unwinding and rewinding of DNA strands that is necessary for replication, transcription, and recombination processes. As a result, DNA damage accumulates in the cell, which can lead to cell death .

Biochemical Pathways

The compound’s action on Top1 affects the DNA replication pathway. By inhibiting Top1, the compound prevents the normal functioning of this pathway, leading to the accumulation of DNA damage and potentially triggering programmed cell death, or apoptosis .

Pharmacokinetics

Compounds with similar structures have been shown to have good bioavailability and are able to reach their target sites effectively .

Result of Action

The result of the compound’s action is the induction of DNA damage due to the inhibition of Top1 . This damage can lead to cell death, particularly in rapidly dividing cells such as cancer cells. Therefore, the compound may have potential as an anticancer agent .

Propriétés

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S/c1-30-20-12-11-18(15-21(20)31-2)23-26-24-28(27-23)19(16-32-24)13-14-25-22(29)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-12,15-16H,6,9-10,13-14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJDZAHKXIVMNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCCC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

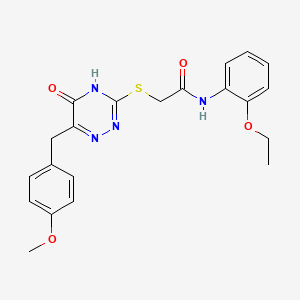

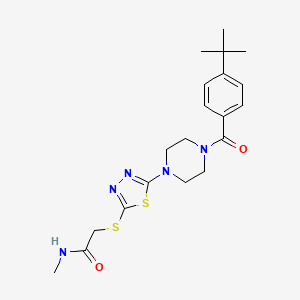

![1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2506129.png)

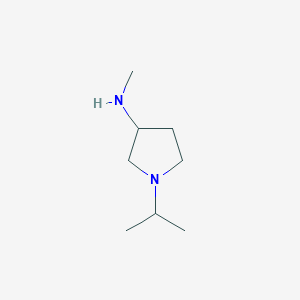

![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)

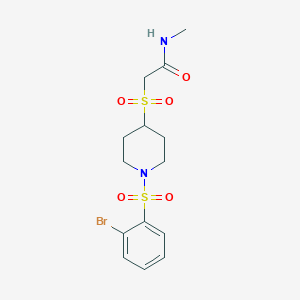

![N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide](/img/structure/B2506136.png)

![N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2506145.png)

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)

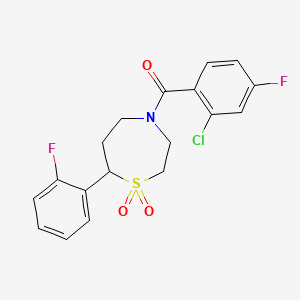

![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)